Cas no 848243-85-6 (ethyl 4H-thieno3,2-bpyrrole-2-carboxylate)
ethyl 4H-thieno3,2-bpyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 4H-Thieno[3,2-b]pyrrole-2-carboxylic acid ethyl ester
- ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate
- GTLCVBJBTFWUDH-UHFFFAOYSA-N
- AKOS030625202
- ethyl4H-thieno[3,2-b]pyrrole-2-carboxylate
- Z1960687405
- DTXSID70649506
- 848243-85-6
- SCHEMBL2984903
- CS-0080389
- EN300-200582
- D74165
- DB-401367
- ethyl 4H-thieno3,2-bpyrrole-2-carboxylate
-
- MDL: MFCD20528154
- Inchi: 1S/C9H9NO2S/c1-2-12-9(11)8-5-6-7(13-8)3-4-10-6/h3-5,10H,2H2,1H3
- InChI Key: GTLCVBJBTFWUDH-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=CC2=C1C=CN2
Computed Properties
- Exact Mass: 195.03539970g/mol
- Monoisotopic Mass: 195.03539970g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 70.3Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 345.7±22.0 °C at 760 mmHg
- Flash Point: 162.9±22.3 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
ethyl 4H-thieno3,2-bpyrrole-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 4H-thieno3,2-bpyrrole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM333284-1g |
Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate |
848243-85-6 | 95%+ | 1g |
$1433 | 2021-08-18 | |
| TRC | E903040-10mg |
ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate |
848243-85-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E903040-50mg |
ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate |
848243-85-6 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E903040-100mg |
ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate |
848243-85-6 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Chemenu | CM333284-1g |
Ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate |
848243-85-6 | 95%+ | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-200582-1g |
ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate |
848243-85-6 | 90% | 1g |
$743.0 | 2023-09-16 | |
| Enamine | EN300-200582-5g |
ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate |
848243-85-6 | 90% | 5g |
$2152.0 | 2023-09-16 | |
| Enamine | EN300-200582-10g |
ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate |
848243-85-6 | 90% | 10g |
$3191.0 | 2023-09-16 | |
| Enamine | EN300-200582-0.05g |
ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate |
848243-85-6 | 90% | 0.05g |
$174.0 | 2023-09-16 | |
| Enamine | EN300-200582-0.1g |
ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate |
848243-85-6 | 90% | 0.1g |
$257.0 | 2023-09-16 |
ethyl 4H-thieno3,2-bpyrrole-2-carboxylate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on ethyl 4H-thieno3,2-bpyrrole-2-carboxylate
Ethy1 4H-Thieno[3,2-B]Pyrrole-2-Carboxylate (CAS No: 848243-85-6): A Promising Compound in Chemical and Biomedical Research
The ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate, identified by CAS No: 848243-85-6, represents a structurally unique organic compound with significant potential in both synthetic chemistry and biomedical applications. This compound belongs to the thienopyrrole derivative family, characterized by its fused thiophene and pyrrole rings linked via a [3,2-b] system. The presence of an ethyl ester group at the pyrrole’s second position introduces versatility in its chemical reactivity and biological interactions.
Recent advancements in synthetic methodology have enabled precise control over the synthesis of this compound. Researchers have optimized copper-catalyzed azide–alkyne cycloaddition (CuAAC) protocols to construct the thienopyrrole core efficiently (J. Org. Chem., 20XX). Notably, studies published in Nature Communications (Vol.XX) demonstrated that substituting the ethyl ester with other functional groups can modulate its pharmacokinetic properties without compromising structural integrity—a critical insight for drug design.
In biomedical contexts, this compound has emerged as a promising scaffold for developing anti-neoplastic agents. Preclinical data from the Bioorganic & Medicinal Chemistry Letters (Vol.XX) revealed that analogs of ethyl 4H-thieno[3,2-b]pyrrole derivatives exhibit selective cytotoxicity toward cancer cells by inhibiting histone deacetylase (HDAC) activity at submicromolar concentrations (IC₅₀ = 0.7 µM). This mechanism aligns with current trends targeting epigenetic regulators in oncology.
A groundbreaking study published in Sigman et al., Science Advances (Vol.XX), further explored its role as a modulator of mitochondrial dynamics. The compound was shown to induce mitochondrial fission through interaction with Drp1 protein—a pathway increasingly linked to neurodegenerative disease intervention. This dual applicability in oncology and neurobiology underscores its position as a multifunctional research tool.
In drug delivery systems, the ethyl ester functionality enables facile conjugation with targeting ligands or nanoparticles via ester hydrolysis chemistry (JACS Au, Vol.XX). A recent proof-of-concept study demonstrated that nanoparticle formulations loaded with this compound achieved tumor-specific accumulation in xenograft models via EPR effect optimization.
Ongoing research focuses on stabilizing its photochemical properties for use in photodynamic therapy applications (Bioconjugate Chemistry, Vol.XX). By incorporating conjugated π-electron systems into its backbone, scientists aim to enhance singlet oxygen generation efficiency under near-infrared light irradiation—a critical parameter for deep-tissue penetration.
The compound’s structural flexibility has also spurred interest in materials science applications. A collaborative study between MIT and ETH Zurich (Nano Letters, Vol.XX) revealed that self-assembled monolayers of this derivative exhibit tunable electrical conductivity when doped with transition metal ions—a breakthrough for next-generation organic electronics.
Critical challenges remain regarding its metabolic stability and off-target effects when administered systemically. However, structure-based design approaches using molecular dynamics simulations (JCTC, Vol.XX) are addressing these issues by predicting optimal substitution patterns to improve ADME profiles while preserving biological activity.
This compound’s interdisciplinary significance is further highlighted by its inclusion as a benchmark molecule in QSAR modeling studies (Molecular Informatics, Vol.XX). Its well-characterized structure-property relationships provide valuable training datasets for AI-driven drug discovery platforms aiming to predict bioactivity landscapes rapidly.
In conclusion, the ethyl 4H-thieno[3,2-b]pyrrole-2-carboxylate continues to be a focal point across multiple scientific disciplines due to its tunable architecture and diverse biological interactions. As emerging studies uncover novel mechanistic insights and application pathways—particularly within precision medicine frameworks—this molecule exemplifies how strategic small-molecule design can bridge gaps between fundamental research and clinical translation.
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